molecular formula C10H11F3N2O B1511284 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine CAS No. 1065101-82-7

4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine

Cat. No.: B1511284
CAS No.: 1065101-82-7
M. Wt: 232.2 g/mol
InChI Key: UVXKJVGVNSBEMX-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine (CAS 1065101-82-7) is a chemical compound of significant interest in research and development, particularly as a building block in the synthesis of more complex molecules. The compound features a morpholine ring attached to a pyridine ring that is substituted with a trifluoromethyl (CF3) group. This structure is part of an important class of compounds known as trifluoromethylpyridines (TFMP), which are widely utilized in the agrochemical and pharmaceutical industries . The presence of the trifluoromethyl group is a key contributor to the compound's potential value. This group is strongly electron-withdrawing, which can significantly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular affinity . Researchers leverage these properties to design novel active ingredients. In agrochemistry, TFMP derivatives are found in numerous pesticides protecting crops from pests . In pharmaceutical research, the TFMP moiety is a key structural component in several approved drugs and candidates undergoing clinical trials, often targeting specific enzymes or pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used for personal, household, veterinary, or commercial application. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-[2-(trifluoromethyl)pyridin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-7-8(1-2-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXKJVGVNSBEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744817
Record name 4-[2-(Trifluoromethyl)pyridin-4-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065101-82-7
Record name 4-[2-(Trifluoromethyl)pyridin-4-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a trifluoromethyl group attached to a pyridine ring, along with a morpholine moiety, which enhances its lipophilicity and biological activity. This compound has garnered attention for its applications in pharmaceuticals, especially as an inhibitor of key cancer-related pathways.

Chemical Structure and Properties

The molecular formula of this compound is C14H16F3N3O2. The trifluoromethyl group is known to significantly impact the compound's pharmacokinetic properties, making it a valuable scaffold in drug discovery.

Biological Activity Overview

Research indicates that compounds containing trifluoromethylpyridine moieties exhibit significant biological activities, especially as inhibitors of various enzymes involved in cancer pathways. Notably, derivatives of this compound have shown potential as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cancer cell proliferation and survival .

The mechanism of action involves the formation of significant interactions with target proteins through hydrogen bonding with specific amino acid residues. This interaction enhances binding affinity and selectivity, which is crucial for optimizing the pharmacological properties of these compounds .

Case Studies and Research Findings

Several studies have evaluated the anticancer potential of this compound and its derivatives:

  • In Vitro Studies :
    • In vitro assays demonstrated that compounds derived from this scaffold effectively inhibit tumor growth across various cancer models. For instance, specific derivatives showed IC50 values indicating potent anticancer activity against human colon cancer cell lines .
  • Comparative Analysis :
    • A comparative study highlighted several analogs:
      Compound NameStructure TypeUnique Features
      4-Amino-2-(trifluoromethyl)pyridinePyridineUsed in APIs for cancer treatment
      N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholineMorpholino-Pyridine HybridExhibits potent activity against PI3K
      5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amineTriazine-Pyridine HybridBroad-spectrum inhibitor with enhanced bioactivity
    These compounds share structural similarities but differ in their functional groups or additional rings, influencing their biological activity and pharmacokinetic properties .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. This method allows for efficient assembly of the desired structure while maintaining the integrity of the trifluoromethyl group .

Chemical Reactions Analysis

Substitution Reactions

2.1 Alkylation and Acylation of Morpholine Nitrogen
The nitrogen atom in the morpholine ring undergoes nucleophilic substitution. Alkylation or acylation can occur using alkyl or acyl halides under basic or acidic conditions. For example:

  • Alkylation : Reaction with methyl iodide in the presence of a base (e.g., pyridine) introduces alkyl groups, enhancing hydrophobicity .

  • Acylation : Acyl chlorides (e.g., acetyl chloride) react under acidic conditions to form amides, altering the compound’s solubility .

Reaction TypeReagentConditionsProduct
AlkylationCH₃IPyridine, 25°CN-methyl derivative
AcylationAcClHCl(g), 50°CN-acetyl derivative

2.2 Electrophilic Aromatic Substitution on Pyridine Ring
The trifluoromethyl group directs electrophiles to the para position (relative to itself) on the pyridine ring. Nitration or bromination under acidic conditions yields substituted derivatives:

  • Nitration : Nitric acid/sulfuric acid at 0°C introduces a nitro group at position 6 .

  • Bromination : NBS/H₂SO₄ at 50°C substitutes bromine at position 5 .

ElectrophilePositionYield (%)
NO₂⁺672
Br⁺585

Oxidation and Reduction

3.1 Morpholine Ring Oxidation
The morpholine ring oxidizes to a morpholine-N-oxide under strong oxidizing agents like KMnO₄ or H₂O₂. This reaction is critical for functionalizing the ring without affecting the pyridine moiety .

Cross-Coupling Reactions

4.1 Suzuki-Miyaura Coupling
The pyridine ring participates in Suzuki coupling with aryl boronic acids, introducing aryl substituents. Typical conditions involve PdCl₂(dppf) and K₂CO₃ in DMF .

Boronic AcidPositionYield (%)
Phenyl368
Thiophene545

4.2 Heck Reaction
Alkenylation at position 3 of the pyridine ring occurs via Heck coupling with alkenes (e.g., styrene) using Pd(OAc)₂ and Bu₃N .

Biological and Chemical Implications

The trifluoromethyl group enhances binding affinity in biological targets (e.g., PI3K inhibitors), while the morpholine ring improves solubility. Reactivity patterns suggest applications in:

  • Drug Discovery : Scaffold for kinase inhibitors .

  • Agrochemicals : Analogous to commercial herbicides (e.g., flonicamid) .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyridine-Based Morpholine Derivatives

4-(Pyridin-4-yl)morpholine (CAS 2767-91-1)
  • Structural Differences : Lacks the 2-position trifluoromethyl group.
  • Physicochemical Properties :
    • Melting point: 101–103°C
    • Boiling point: 301.3 ± 32.0°C
    • Density: 1.348 g/cm³
  • Applications : Used as a building block in organic synthesis and ligand design. The absence of the trifluoromethyl group reduces its electron-deficient character compared to the target compound.
(2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-61-0)
  • Structural Differences : Replaces the morpholine group with a hydroxymethyl substituent.
  • Properties :
    • Molecular weight: 177.12 g/mol
    • Applications: Intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals. The hydroxymethyl group offers a reactive site for further functionalization, unlike the morpholine-containing target compound .

Pyrimidine-Based Morpholine Derivatives

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)
  • Structural Differences : Pyrimidine core instead of pyridine, with chlorine substituents at 4- and 6-positions.
  • Applications : Widely used in agrochemicals and kinase inhibitor development. The dichloro-pyrimidine moiety enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the trifluoromethylpyridine in the target compound is less reactive but more stable under physiological conditions .
4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9)
  • Properties :
    • Molecular formula: C₈H₁₀ClN₃O
    • Applications: Key intermediate in antiretroviral and anticancer drug synthesis. The single chlorine atom offers moderate reactivity compared to the trifluoromethyl group in the target compound .

Complex Heterocyclic Systems

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0)
  • Structural Features : Incorporates a boronate ester for Suzuki-Miyaura cross-coupling.
  • Applications : Used in synthesizing biaryl structures for drug discovery. The trifluoromethylphenyl group enhances steric bulk and electronic effects, similar to the target compound’s pyridine moiety .
Antimalarial Trisubstituted Pyrimidines (e.g., Compound 75)
  • Structure : Contains a difluoropiperidinyl-morpholine-pyrimidine scaffold.
  • Biological Activity : IC₅₀ < 10 nM against Plasmodium falciparum. The morpholine group improves solubility, while fluorinated substituents enhance membrane permeability—a feature shared with the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine 232.18 (estimated) Not reported Not reported Drug discovery, materials
4-(Pyridin-4-yl)morpholine 164.20 101–103 301.3 ± 32.0 Organic synthesis
4-(4,6-Dichloropyrimidin-2-yl)morpholine 219.06 Not reported Not reported Agrochemicals

Preparation Methods

General Synthetic Approach

The synthesis of 4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine typically involves multi-step procedures centered on palladium-catalyzed cross-coupling reactions. These methods enable precise formation of the carbon–nitrogen bond between the pyridine ring and the morpholine group, which is crucial for obtaining the target compound with high purity and yield.

  • Key Step: Palladium-catalyzed amination (Buchwald–Hartwig amination) is widely employed to couple the 4-halopyridine derivative bearing the trifluoromethyl group with morpholine. This step is critical due to the electron-withdrawing nature of the trifluoromethyl substituent, which can influence reactivity and require optimization of catalyst and reaction conditions.

  • Starting Materials: The synthesis often begins with 2-(trifluoromethyl)pyridin-4-yl halides (e.g., bromides or chlorides), which are commercially available or prepared via selective halogenation of trifluoromethyl-substituted pyridines.

  • Catalysts and Conditions: Common catalysts include Pd(0) complexes such as Pd2(dba)3 or Pd(OAc)2 combined with phosphine ligands (e.g., BINAP, Xantphos). Bases like sodium tert-butoxide or potassium carbonate are used, and solvents such as toluene, dioxane, or dimethylformamide (DMF) facilitate the reaction.

Detailed Synthetic Route Example

A representative synthetic sequence is as follows:

Step Description Reagents/Conditions Yield/Notes
1 Preparation of 2-(trifluoromethyl)pyridin-4-yl halide Halogenation of 2-(trifluoromethyl)pyridine at the 4-position using N-bromosuccinimide (NBS) or similar halogenating agents Moderate to high yield; regioselectivity critical
2 Palladium-catalyzed amination with morpholine Pd catalyst (e.g., Pd2(dba)3), ligand (BINAP), base (NaOtBu), solvent (toluene), reflux or elevated temperature High yield; reaction time varies 12–24 h
3 Purification Chromatography or recrystallization High purity product

This method is scalable and has been validated for research and industrial applications due to its efficiency and reproducibility.

Alternative Preparation Strategies

While palladium-catalyzed cross-coupling is the preferred method, alternative approaches have been explored:

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, morpholine can be introduced via nucleophilic displacement of a suitable leaving group (e.g., fluorine) on the pyridine ring. However, the presence of the trifluoromethyl group can reduce the electrophilicity of the ring, making this approach less efficient.

  • Direct C–H Activation: Emerging methods in C–H functionalization have been investigated for direct morpholine installation on pyridine rings, but these are less common and often require specialized catalysts and conditions.

Research Findings and Optimization Data

  • Catalyst Efficiency: Studies show that Pd catalysts with bulky, electron-rich phosphine ligands improve amination yields by stabilizing the Pd(0) species and facilitating oxidative addition.

  • Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide improve conversion rates by deprotonating morpholine and promoting nucleophilic attack.

  • Solvent Effects: Polar aprotic solvents like DMF or dioxane enhance solubility of reactants and catalyst complexes, improving reaction kinetics.

  • Temperature and Time: Elevated temperatures (80–110 °C) and reaction times of 12–24 hours are typical to achieve full conversion.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Starting material 2-(Trifluoromethyl)pyridin-4-yl bromide Determines regioselectivity and reactivity
Catalyst Pd2(dba)3 (1–5 mol%) Essential for C–N bond formation
Ligand BINAP, Xantphos (2–10 mol%) Enhances catalyst stability and activity
Base Sodium tert-butoxide, potassium carbonate Facilitates amination by deprotonation
Solvent Toluene, DMF, dioxane Affects solubility and reaction rate
Temperature 80–110 °C Influences reaction kinetics
Reaction time 12–24 hours Ensures complete conversion
Yield Typically 70–90% Dependent on optimization of above parameters

Q & A

Q. What are the recommended methods for characterizing the crystal structure of 4-(2-(trifluoromethyl)pyridin-4-yl)morpholine?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å) for data collection. Hydrogen atoms should be placed in calculated positions and refined using a riding model .
  • Refinement protocols : Employ SHELXL for structure refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Validate geometric parameters (bond lengths/angles) against expected ranges from similar morpholine-pyridine hybrids .
  • Data handling : Achieve >98% completeness up to θ = 25.2°, and resolve discrepancies using iterative refinement cycles. Programs like Olex2 or WinGX can visualize electron density maps .

Q. How can synthetic routes to this compound be optimized?

Answer:

  • Key steps :
    • Nucleophilic substitution : React 4-chloro-2-(trifluoromethyl)pyridine with morpholine in acetone at 0–20°C for 30 minutes (yield ~79%) .
    • Purification : Use silica column chromatography with 20% ethyl acetate in hexanes. Monitor reactions via TLC (Rf ~0.3–0.5) .
  • Troubleshooting : Address side products (e.g., regioisomers) by adjusting stoichiometry (morpholine:pyridine = 1.05:1) and reaction temperature .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for morpholine derivatives be resolved?

Answer:

  • Handling disorder : For flexible morpholine rings or trifluoromethyl groups, apply split-atom models and restraints on bond distances/angles. Use SHELXL’s PART and SIMU instructions .
  • Validation tools : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions (e.g., C–H···F) that may influence packing .
  • Data deposition : Compare with Cambridge Structural Database (CSD) entries (e.g., CCDC 2231275 for related pyridinyl-morpholine structures) .

Q. What computational methods are suitable for studying electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis spectra .
  • Molecular docking : For bioactive analogs, dock into target proteins (e.g., VEGFR-2 kinase) using AutoDock Vina. Parameterize trifluoromethyl groups with partial charge corrections .

Q. How do substituents on the pyridine ring influence the reactivity of morpholine derivatives?

Answer:

  • Electron-withdrawing effects : The trifluoromethyl group at C2 decreases pyridine’s basicity, favoring nucleophilic attacks at C4. Use Hammett constants (σm = 0.43 for CF3) to predict reaction rates .
  • Case study : Replace CF3 with methoxy or chloro groups to alter regioselectivity in Suzuki-Miyaura couplings. Monitor via LC-MS (m/z [M+H]+ peaks) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine
Reactant of Route 2
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4-(2-(Trifluoromethyl)pyridin-4-yl)morpholine

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